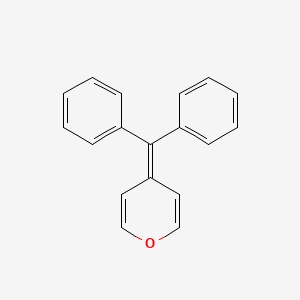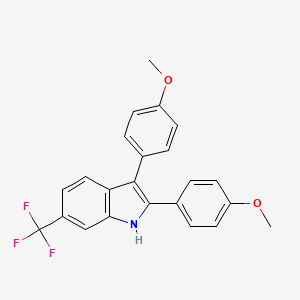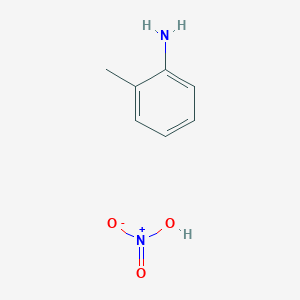
2-Methylaniline;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylaniline, also known as o-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the ortho position of the benzene ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and strong oxidizing agent. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylaniline can be synthesized through the nitration of toluene followed by reduction. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield 2-methylaniline .
Industrial Production Methods
Industrial production of 2-methylaniline typically involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoquinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in 2-nitrotoluene can be reduced to form 2-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Methylbenzoquinone.
Reduction: 2-Methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in the synthesis of certain drugs and its biological effects.
Industry: Used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methylaniline involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions .
Comparaison Avec Des Composés Similaires
2-Methylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and dimethylaniline:
Aniline: Lacks the methyl group, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
N-Methylaniline: Has a methyl group on the nitrogen atom, affecting its basicity and reactivity.
Dimethylaniline: Contains two methyl groups, further reducing its reactivity compared to 2-methylaniline.
These comparisons highlight the unique properties of 2-methylaniline, such as its specific reactivity patterns and applications in various fields.
Propriétés
Numéro CAS |
32954-52-2 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-methylaniline;nitric acid |
InChI |
InChI=1S/C7H9N.HNO3/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4) |
Clé InChI |
OOCAHHUKSKRKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



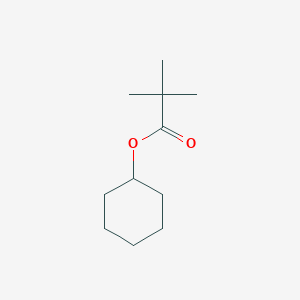

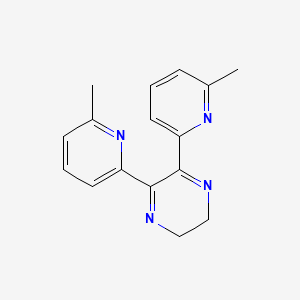

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
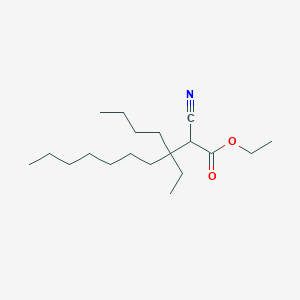
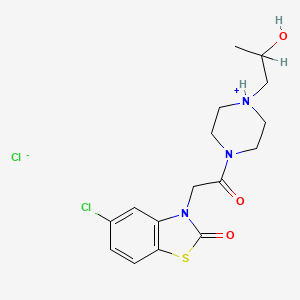
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
